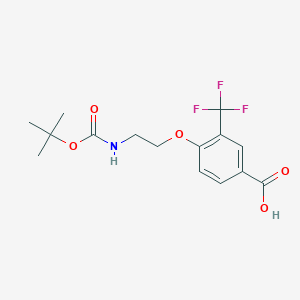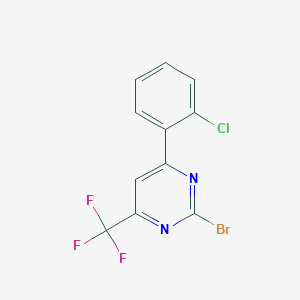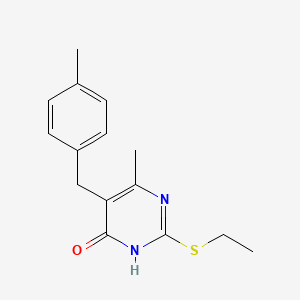![molecular formula C14H18N2OS2 B13723375 Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate CAS No. 1000572-64-4](/img/structure/B13723375.png)
Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate typically involves the reaction of 2-(2,3,6-trimethylphenoxy)ethanol with cyanocarbonimidodithioate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thiols or amines .
Applications De Recherche Scientifique
Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in proteomics research to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate include:
- Ethyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate
- Propyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate
- Butyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate .
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable in certain research and industrial applications .
Propriétés
Numéro CAS |
1000572-64-4 |
|---|---|
Formule moléculaire |
C14H18N2OS2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
[methylsulfanyl-[2-(2,3,6-trimethylphenoxy)ethylsulfanyl]methylidene]cyanamide |
InChI |
InChI=1S/C14H18N2OS2/c1-10-5-6-11(2)13(12(10)3)17-7-8-19-14(18-4)16-9-15/h5-6H,7-8H2,1-4H3 |
Clé InChI |
RCFZZSAZWIDWHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C)OCCSC(=NC#N)SC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


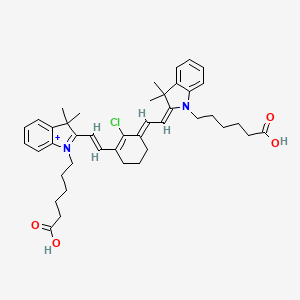
![3-Oxa-1-aza-spiro[4.5]decane-2,8-dione](/img/structure/B13723307.png)
![1-[1-(2,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723310.png)
![3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B13723325.png)

![3-[4-(Tetrahydropyran-4-ylmethoxy)-phenoxy]-azetidine](/img/structure/B13723335.png)

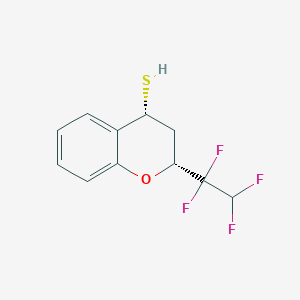
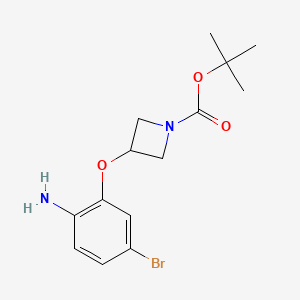
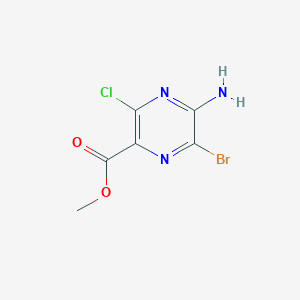
![Ethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13723353.png)
